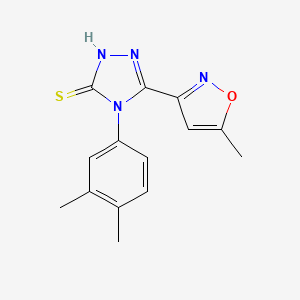
4-(3,4-dimethylphenyl)-3-(5-methyl-3-isoxazolyl)-1H-1,2,4-triazole-5-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4-dimethylphenyl)-3-(5-methyl-3-isoxazolyl)-1H-1,2,4-triazole-5-thione is a member of triazoles.
Aplicaciones Científicas De Investigación
Antioxidant and Urease Inhibition Activities
- A study by Khan et al. (2010) synthesized a series of 1,2,4-triazole derivatives and evaluated them for antioxidant and urease inhibition activities. They found that certain derivatives exhibited significant antioxidant and urease inhibitory activities, suggesting potential applications in these areas Khan et al., 2010.
Structural Analysis and Theoretical Studies
- Wawrzycka-Gorczyca and Siwek (2011) conducted an X-ray crystal structure and theoretical study on a similar compound, providing insights into the molecular structure and potential interactions of 1,2,4-triazole derivatives Wawrzycka-Gorczyca & Siwek, 2011.
Molecular Docking Studies
- Nayak and Poojary (2019) performed molecular docking studies on a related compound with the human prostaglandin reductase, which could inform its inhibitory action and potential as a therapeutic agent Nayak & Poojary, 2019.
Anti-Inflammatory Activity
- Labanauskas et al. (2001) synthesized derivatives of 1,2,4-triazole exhibiting anti-inflammatory activity, suggesting the potential therapeutic application of these compounds in treating inflammation Labanauskas et al., 2001.
Supramolecular Synthons Investigation
- Saeed et al. (2019) investigated the supramolecular synthons in 1,2,4-triazole-3(4H)-thione compounds. Their work provided valuable insights into the molecular interactions and packing in the solid state, which is essential for understanding the material properties of these compounds Saeed et al., 2019.
Antimicrobial Activities
- Dogan et al. (1997) synthesized a series of triazole derivatives and tested them for antimicrobial activities. Their findings indicated the potential use of these compounds as antibacterial agents, particularly against Gram-positive bacteria Dogan et al., 1997.
Diuretic Activity Studies
- Kravchenko (2018) synthesized derivatives of 1,2,4-triazole-3-thione and evaluated them for diuretic activity. This study suggests the potential of these compounds in developing new diuretic drugs Kravchenko, 2018.
Lipase and α-Glucosidase Inhibition
- Bekircan, Ülker, and Menteşe (2015) investigated the inhibition of lipase and α-glucosidase by novel heterocyclic compounds derived from similar structures. This research points towards potential applications in treating conditions like obesity and diabetes Bekircan, Ülker, & Menteşe, 2015.
EGFR Inhibitors for Anti-Cancer Properties
- Karayel (2021) conducted a detailed study on benzimidazole derivatives bearing 1,2,4-triazole, focusing on their potential as EGFR inhibitors for anti-cancer therapy. This highlights the promising therapeutic applications of these compounds in cancer treatment Karayel, 2021.
Propiedades
Nombre del producto |
4-(3,4-dimethylphenyl)-3-(5-methyl-3-isoxazolyl)-1H-1,2,4-triazole-5-thione |
|---|---|
Fórmula molecular |
C14H14N4OS |
Peso molecular |
286.35 g/mol |
Nombre IUPAC |
4-(3,4-dimethylphenyl)-3-(5-methyl-1,2-oxazol-3-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H14N4OS/c1-8-4-5-11(6-9(8)2)18-13(15-16-14(18)20)12-7-10(3)19-17-12/h4-7H,1-3H3,(H,16,20) |
Clave InChI |
MAUONHAEARXFHE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)N2C(=NNC2=S)C3=NOC(=C3)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



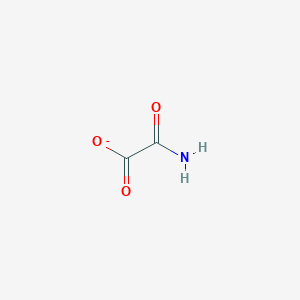
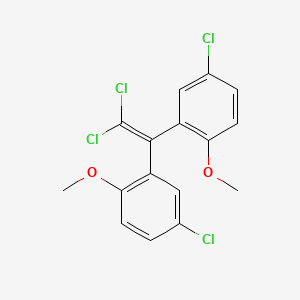
![2-[(Isoquinolin-1-yl)methylidene]hydrazine-1-carboximidothioic acid](/img/structure/B1226884.png)
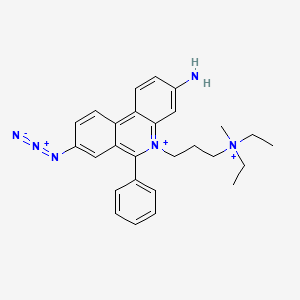
![[2-(3,4-Dichloro-phenyl)-ethyl]-methyl-(2-pyrrolidin-1-yl-cyclohexyl)-amine](/img/structure/B1226886.png)
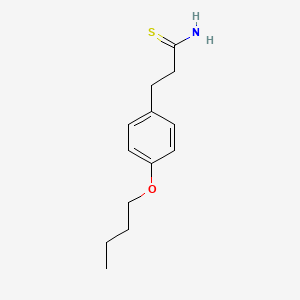

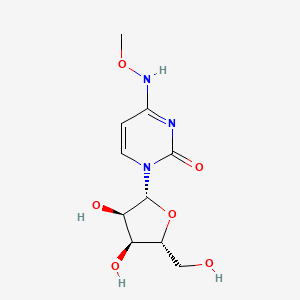
![5-Ethenyl-2,5,11-trimethyl-15-oxatetracyclo[9.3.2.01,10.02,7]hexadecane-8,16-dione](/img/structure/B1226893.png)
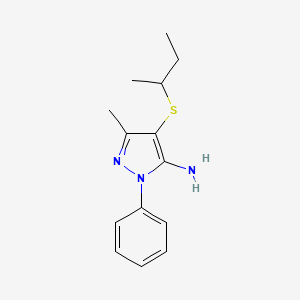
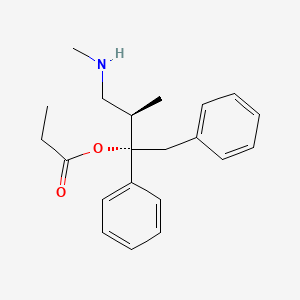
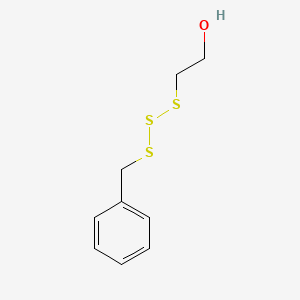
![2-[2-[[2-[[1-(2,4-Dimethylphenyl)-5-tetrazolyl]thio]-1-oxoethyl]amino]-4-thiazolyl]acetic acid ethyl ester](/img/structure/B1226902.png)
![N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-2-(3-oxo-1,4-benzoxazin-4-yl)acetamide](/img/structure/B1226905.png)